2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The compound's full systematic name is this compound, which accurately describes the structural components and their connectivity. This nomenclature reflects the presence of a chloroacetyl group attached to a piperazine ring system, which is further substituted with a pyrimidine moiety at the 2-position.
The structural descriptor reveals several key components that define the compound's three-dimensional architecture. The central piperazine ring adopts a chair conformation, providing a rigid framework that positions the pyrimidine substituent and chloroacetyl group in specific spatial orientations. The pyrimidine ring system contributes aromatic character and potential hydrogen bonding sites through its nitrogen atoms. The chloroacetyl substituent introduces an electrophilic carbon center that can participate in nucleophilic substitution reactions, making this compound particularly valuable as a synthetic intermediate.
Alternative systematic names for this compound include 2-[4-(chloroacetyl)piperazin-1-yl]pyrimidine hydrochloride, which emphasizes the connectivity from the pyrimidine perspective. The systematic nomenclature also recognizes the compound as a hydrochloride salt, indicating the presence of a protonated nitrogen center balanced by a chloride counterion. This salt formation significantly influences the compound's physical properties, including crystallinity, solubility, and thermal stability characteristics.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for this compound is 1052550-58-9, which serves as the definitive unique identifier for this specific compound in chemical databases and regulatory documentation. This registry number distinguishes this particular hydrochloride salt from related compounds and ensures accurate identification across different chemical information systems.
Properties
IUPAC Name |
2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O.ClH/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10;/h1-3H,4-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZDCMANXIQYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: It can undergo hydrolysis in the presence of water or acids, breaking down into simpler compounds.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
One of the most significant applications of 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride is its antimicrobial activity. Studies have demonstrated that derivatives of this compound exhibit promising antibacterial and antifungal properties. For instance, compounds synthesized from similar precursors showed effective inhibition against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Antidepressant and Anxiolytic Effects
Research indicates that piperazine derivatives, including those related to this compound, may possess antidepressant and anxiolytic properties. These compounds interact with neurotransmitter systems in the brain, particularly serotonin receptors, which are crucial for mood regulation . This aspect opens avenues for developing new treatments for anxiety and depression.
Potential in Cancer Therapy
Emerging studies suggest that compounds containing piperazine and pyrimidine moieties can act as anticancer agents. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of piperazine derivatives for their antimicrobial efficacy. Among these, derivatives similar to this compound showed significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, highlighting the potential application of these compounds in treating bacterial infections .
Case Study 2: Neuropharmacological Assessment
In neuropharmacological studies, compounds derived from piperazine frameworks were assessed for their effects on anxiety-like behaviors in animal models. The results indicated that these compounds could reduce anxiety levels significantly compared to control groups, suggesting their potential development as therapeutic agents for anxiety disorders .
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Likely C₁₀H₁₂ClN₅O·HCl (exact formula inferred from analogs).
- Functional Groups : Pyrimidine (hydrogen-bond acceptor), piperazine (basic nitrogen), and chloroethyl ketone (electrophilic site for reactivity).
- Applications : Intermediate in drug discovery, particularly for kinase inhibitors or antipsychotics, leveraging the piperazine-pyrimidine pharmacophore .
Comparison with Structural Analogs
Core Modifications: Heteroaromatic Substituents
Insights :
Substituent Effects: Functional Group Variations
Insights :
Pharmacophore Hybrids and Complex Derivatives
Insights :
- Hybrid structures merge multiple pharmacophores (e.g., morpholine for solubility, sulfonyl for target affinity).
- Such derivatives are tailored for specific therapeutic targets (e.g., protease inhibitors) .
Research Findings and Trends
- Pyrimidine vs. Pyrazine : Pyrimidine-based analogs exhibit higher binding affinity in kinase assays compared to pyrazine derivatives, likely due to optimized π-π stacking and hydrogen bonding .
- Salt Forms : Hydrochloride salts dominate due to improved crystallinity and solubility, critical for oral bioavailability .
- Biological Activity : Piperazine derivatives with electron-withdrawing groups (e.g., chloroethyl ketone) show promise in anticancer and antimicrobial applications, while bulky aryl groups correlate with CNS activity .
Biological Activity
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13ClN4O
- Molecular Weight : 240.69 g/mol
- CAS Number : [Not provided in the search results]
The compound features a piperazine moiety, which is common in various bioactive molecules and contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of cancer therapy, neuroprotection, and as a potential inhibitor for various enzymes.
1. Anticancer Activity
Research indicates that derivatives containing piperazine and pyrimidine structures exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including inhibition of the NF-kB pathway and modulation of cell cycle regulators.
- Case Study : A study demonstrated that similar compounds showed better cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
2. Neuroprotective Effects
Piperazine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's.
- Mechanism : By inhibiting AChE and butyrylcholinesterase (BuChE), these compounds can enhance cholinergic transmission, potentially alleviating cognitive decline .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system.
- Mechanism : Inhibiting MAGL can modulate lipid signaling pathways that are implicated in pain and cancer progression .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of piperazine derivatives:
- Key Findings :
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- Molecular docking : Use the compound’s crystal structure (InChIKey: QJBAKDADTCEHIA-UHFFFAOYSA-N) to model interactions with ATP-binding pockets (e.g., EGFR kinase) or serotonin receptors (5-HT₂A).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., piperazine N–H with Asp residue).
- Free energy calculations (MM/PBSA) : Quantify binding affinity changes upon structural modifications. Validate predictions with SPR (surface plasmon resonance) binding kinetics .
How should researchers address discrepancies in reported biological activity data across studies?
Advanced
Discrepancies (e.g., IC₅₀ variability in kinase assays) may arise from:
- Assay conditions : Compare buffer pH, ATP concentrations, and incubation times.
- Compound purity : Re-analyze batches via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Target isoforms : Test activity against splice variants (e.g., EGFRvIII vs. wild-type).
Use orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) and meta-analysis tools (e.g., RevMan) to identify confounding variables .
What methodologies are suitable for evaluating solubility and formulation stability in preclinical studies?
Q. Basic
- Solubility screening : Test in PBS (pH 7.4), DMSO, and PEG-400 at 25°C/37°C using nephelometry.
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions (pH 2–9) to identify degradation products (HPLC-MS).
- Lyophilization : Assess stability in mannitol/sucrose matrices after freeze-drying. Data from suggest storage at -20°C in amber vials minimizes hydrolysis .
How can the compound’s off-target effects be systematically profiled?
Q. Advanced
- Pan-assay interference (PAINS) filters : Screen for reactive groups (e.g., chloroethanone’s potential for nucleophilic attack).
- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and LC-MS/MS to identify non-target binders.
- Transcriptomics : Treat cell lines (e.g., HEK293) and analyze RNA-seq data for pathway enrichment (KEGG/GO). Cross-reference with Safety Data Sheets () to prioritize cytotoxicity assays .
What experimental approaches are recommended for resolving crystallographic disorder in the piperazine ring?
Q. Advanced
- Low-temperature data collection : Acquire X-ray data at 100 K to reduce thermal motion artifacts.
- Twinning refinement : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning.
- DFT optimization : Compare experimental torsional angles (C–N–C–C) with B3LYP/6-31G* calculations. ’s CIF files (CCDC 842366) provide benchmark metrics .
How can metabolic pathways and metabolite identification be studied for this compound?
Q. Advanced
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH, followed by UPLC-QTOF analysis. Look for dechlorination or piperazine ring oxidation.
- Reactive intermediate trapping : Use glutathione or KCN to capture electrophilic metabolites.
- In vivo PK/PD : Administer radiolabeled (¹⁴C) compound to rodents and quantify biliary/urinary excretion. ’s indole analogs suggest CYP3A4/2D6 involvement .
What strategies are effective for elucidating the compound’s mechanism of toxicity in cell-based models?
Q. Advanced
- High-content screening (HCS) : Image nuclear fragmentation (apoptosis) and mitochondrial membrane potential (JC-1 dye).
- ROS detection : Use DCFH-DA fluorescence in HepG2 cells.
- Transcriptomic profiling : Identify upregulated stress pathways (e.g., Nrf2, p53) via RNA-seq. Compare with structurally related compounds in to isolate toxicity drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
